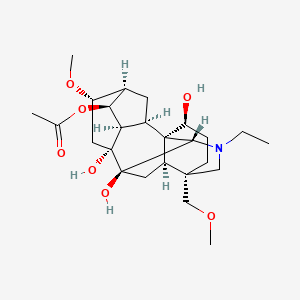
VD2-D3
Descripción general
Descripción
El compuesto “VD2-D3” se refiere a las dos formas principales de vitamina D: ergocalciferol (vitamina D2) y colecalciferol (vitamina D3). Ambas formas son esenciales para mantener la homeostasis del calcio y el fósforo en el cuerpo, lo cual es crucial para la salud ósea y las funciones fisiológicas generales . El ergocalciferol se deriva de fuentes vegetales y hongos, mientras que el colecalciferol se sintetiza en la piel tras la exposición a la radiación ultravioleta B (UVB) de la luz solar .
Mecanismo De Acción
La vitamina D ejerce sus efectos uniéndose al receptor de la vitamina D (VDR), que está presente en varios tejidos de todo el cuerpo . El complejo VDR-vitamina D interactúa con secuencias específicas de ADN para regular la expresión de genes implicados en la homeostasis del calcio y el fósforo, la función inmunitaria y el crecimiento celular . Los principales objetivos moleculares incluyen proteínas de unión al calcio y enzimas implicadas en la absorción y el metabolismo del calcio .
Aplicaciones Científicas De Investigación
Química
Química analítica: Se utilizan como estándares en la cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) para la detección de los niveles de vitamina D en muestras biológicas.
Biología
Crecimiento y diferenciación celular: La vitamina D desempeña un papel en la regulación del crecimiento y la diferenciación celular, lo que la hace importante en estudios relacionados con el cáncer y otras enfermedades.
Medicina
Salud ósea: Esencial para mantener la salud ósea y prevenir enfermedades como el raquitismo y la osteoporosis.
Función inmunitaria: La vitamina D participa en la modulación del sistema inmunitario, lo que la hace relevante en la investigación de enfermedades autoinmunitarias e infecciones.
Industria
Fortificación de alimentos: Se utiliza en la fortificación de alimentos como la leche y los cereales para prevenir la deficiencia de vitamina D.
Análisis Bioquímico
Biochemical Properties
Vitamin D2 (6,19,19-d3) is involved in various biochemical reactions. It interacts with enzymes such as CYP2R1 or CYP27A1, which are responsible for its transformation to calcifediol (25-hydroxyvitamin D, 25 (OH)D) in the liver . It also interacts with proteins like Vitamin D Binding Protein (VDBP), which transports Vitamin D and its metabolites to target organs .
Cellular Effects
Vitamin D2 (6,19,19-d3) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a crucial role in cell growth and differentiation, and immune function .
Molecular Mechanism
The molecular mechanism of Vitamin D2 (6,19,19-d3) involves binding to the Vitamin D receptor (VDR). When occupied by Vitamin D2 (6,19,19-d3), VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to Vitamin D responsive elements in the region of genes directly controlled by Vitamin D2 (6,19,19-d3) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitamin D2 (6,19,19-d3) change over time. It has been observed that Vitamin D2 (6,19,19-d3) has good linearity in the linear range, and the sensitivity, precision, and accuracy can all satisfy the testing requirements of clinical biological samples .
Dosage Effects in Animal Models
In animal models, the effects of Vitamin D2 (6,19,19-d3) vary with different dosages. For instance, elevated total Vitamin D (below 111 nmol/L) and Vitamin D3 levels were beneficial to periodontal health. Above 5.07 nmol/L of Vitamin D2, there was a risk factor for severe periodontitis .
Metabolic Pathways
Vitamin D2 (6,19,19-d3) is involved in several metabolic pathways. It is transformed to calcifediol (25-hydroxyvitamin D, 25 (OH)D) by CYP2R1 or CYP27A1 in the liver . This process is a part of the Vitamin D metabolic pathway.
Transport and Distribution
Vitamin D2 (6,19,19-d3) is transported and distributed within cells and tissues. It is carried in the circulation by binding to Vitamin D Binding Proteins .
Subcellular Localization
The subcellular localization of Vitamin D2 (6,19,19-d3) is primarily in the mitochondria of human platelets and differentiated megakaryocytes . This suggests that calcium-dependent events, which are modulated by a mitochondrial non-genomic activity of VDR, might be influenced by Vitamin D2 (6,19,19-d3) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
-
Ergocalciferol (Vitamina D2)
Fuente: El ergocalciferol se sintetiza a partir del ergosterol, un esterol que se encuentra en hongos y levaduras.
Proceso: El ergosterol se irradia con UVB para formar ergocalciferol.
-
Colecalciferol (Vitamina D3)
Fuente: El colecalciferol se sintetiza a partir del 7-dehidrocolesterol, un compuesto que se encuentra en la piel.
Proceso: El 7-dehidrocolesterol se irradia con UVB para formar colecalciferol.
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
-
Hidroxilación
-
Oxidación
Productos principales
Comparación Con Compuestos Similares
Compuestos similares
Calcidiol (25-hidroxivitamina D): La principal forma circulante de la vitamina D, utilizada como marcador del estado de la vitamina D.
Calcitriol (1,25-dihidroxivitamina D): La forma activa de la vitamina D, responsable de la mayoría de sus efectos biológicos.
Singularidad
Ergocalciferol vs. Colecalciferol: Aunque ambas formas son eficaces para aumentar los niveles de vitamina D, el colecalciferol se considera generalmente más potente y eficaz para mantener unos niveles adecuados de vitamina D en el cuerpo.
En conclusión, el compuesto “VD2-D3” abarca las dos formas principales de vitamina D, cada una con fuentes, métodos de preparación y funciones biológicas únicos. Su importancia para mantener la salud ósea, la función inmunitaria y el equilibrio fisiológico general los hace cruciales en diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i4D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-OQGZBSKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217448-46-8 | |
| Record name | 1217448-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)


![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
